

# Application Note: NIR Spectroscopy for Rapid Detection of Fumonisin in Maize

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## Compound Focus: Fumonisin B2

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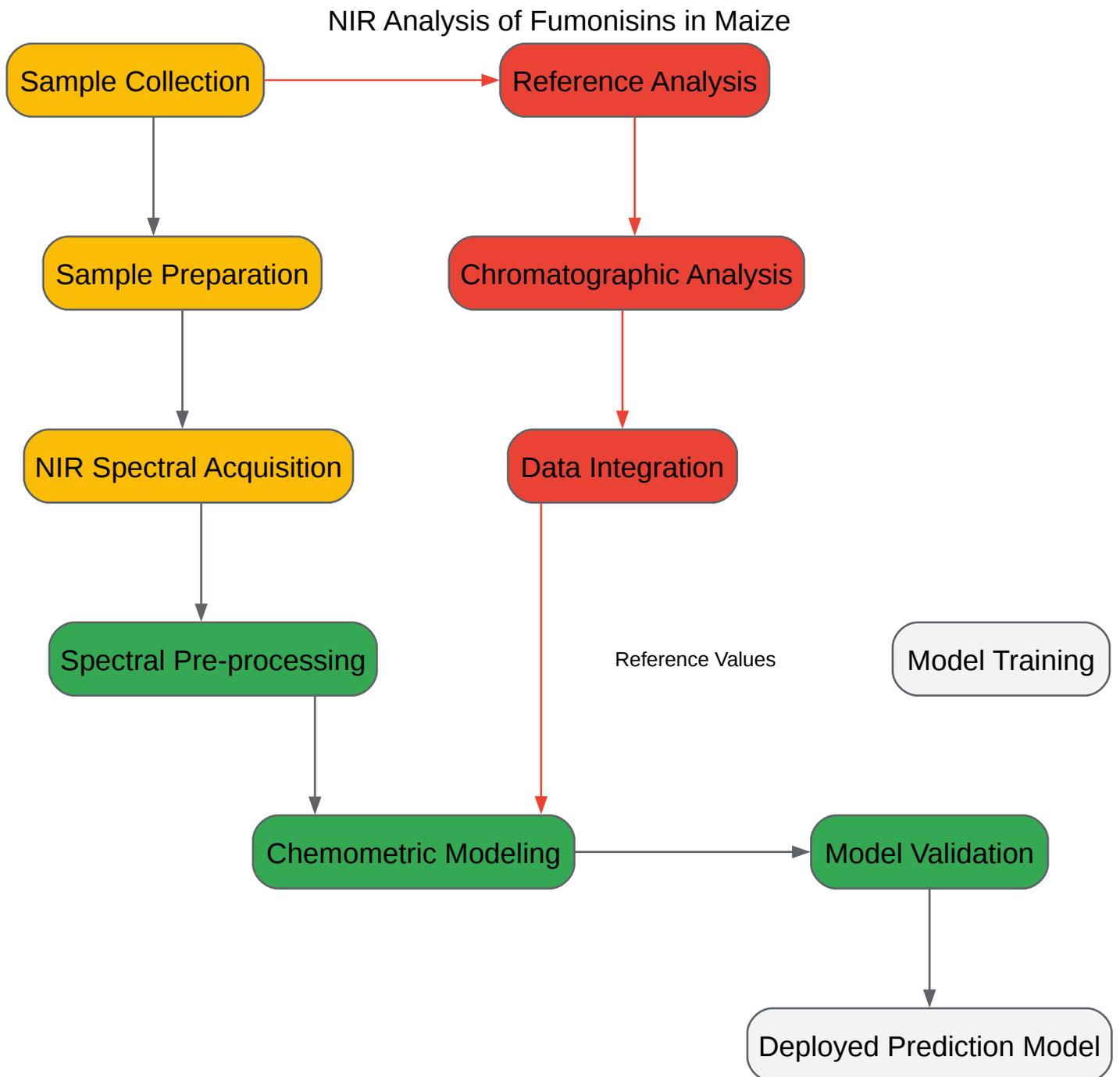
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## Introduction

Fumonisin is a mycotoxin produced primarily by *Fusarium verticillioides* and *F. proliferatum* that frequently contaminate maize, posing significant risks to human and animal health. Fumonisin B1 (FB1) is the most prevalent and toxic variant, classified by the IARC as a possible human carcinogen (Group 2B) [1] [2]. Conventional methods for fumonisin detection, such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA), are accurate but time-consuming, destructive, require skilled operators and complex sample preparation [3] [1]. Near-infrared spectroscopy offers a rapid, non-destructive alternative that can be deployed for in-situ screening within maize supply chains, enabling real-time decisions to ensure food safety [4] [5].

## Experimental Workflow

The following diagram illustrates the complete workflow for fumonisin analysis in maize using NIR spectroscopy:



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## Materials and Equipment

## Sample Preparation

- **Maize Samples:** A sufficient number of representative samples ( $\geq 150$  recommended) from various locations and harvest years to ensure model robustness [3].
- **Drying Oven:** For standardizing moisture content to 11–13% [3].
- **Laboratory Mill:** Equipped with a 1.00 mm sieve for particle size standardization (e.g., Retsch rotor mill SK300) [3].
- **Polypropylene Bags:** For storage of homogenized maize flour at  $-20^{\circ}\text{C}$  [3].

## Instrumentation

- **NIR Spectrometer:** Benchtop or portable device operating in the range of  $12,500\text{--}4000\text{ cm}^{-1}$  (800–2500 nm) [3] [4].
- **Hyperspectral Imaging System (Optional):** For spatial resolution of contamination in whole grains (NIR-HSI) [6].
- **Reference Method Equipment:** HPLC-MS/MS or HPLC-FLD for reference fumonisin quantification [3] [1].

## Step-by-Step Protocol

### Sample Collection and Preparation

- **Collection:** Collect maize samples directly from harvester tanks or storage using depth-specific probes to ensure representativeness. A minimum of 3 kg per sample is recommended [3].
- **Drying:** Dry grains in an oven at a temperature not exceeding  $60^{\circ}\text{C}$  until a moisture content of 11–13% is achieved to minimize spectral variation and fungal growth [3].
- **Milling:** Grind the dried grains using a rotor mill to pass through a 1.00 mm sieve, ensuring sample homogeneity [3].
- **Storage:** Store the resulting maize flour in polypropylene bags at  $-20^{\circ}\text{C}$  to preserve sample integrity and prevent further mycotoxin production until analysis [3].

### Reference Fumonisin Quantification

- **Extraction:** Extract fumonisins from maize flour using 80% (v/v) acetonitrile [3].

- **Clean-up:** Purify the extract using immunoaffinity columns (IAC) specific for fumonisins to remove interfering compounds [1] [7].
- **Derivatization (for FLD):** Convert fumonisins to fluorescent derivatives using o-phthaldialdehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) to enable sensitive detection [1] [7].
- **Chromatographic Analysis:** Inject the purified and derivatized extract into an HPLC system coupled with a fluorescence detector (FLD) or mass spectrometer (MS). Quantify FB1 and FB2 by comparing peak areas against certified calibration standards [1] [7].

## NIR Spectral Acquisition

- **Instrument Calibration:** Calibrate the NIR spectrometer according to the manufacturer's instructions using a standard reference plate.
- **Spectrum Collection:** Place the homogenized maize flour in a suitable sample cup and acquire spectra. For each sample, collect at least 32 scans at a resolution of 8–16  $\text{cm}^{-1}$  and average them to improve the signal-to-noise ratio [3] [5].
- **Data Logging:** Ensure each spectrum is properly labeled and linked to its corresponding reference toxin concentration for later model development.

## Data Analysis and Model Development

- **Spectral Pre-processing:** Apply mathematical treatments to the raw spectra to reduce scatter and enhance chemical signals. Common methods include:
  - **Standard Normal Variate (SNV):** Effectively removes scatter and is particularly useful for NIR-HSI data from whole grains [6].
  - **Detrending:** Often applied after SNV to remove non-linear baseline drift.
  - **Savitzky-Golay Derivatives:** First and second derivatives help resolve overlapping peaks and eliminate baseline offsets [3] [5].
- **Chemometric Modeling:** Use pre-processed spectra and reference data to build predictive models. The table below compares the two primary algorithms used.

Model Parameter	Partial Least Squares (PLS)	Artificial Neural Networks (ANN)
Model Type	Linear regression [3]	Non-linear computational network [3]

Model Parameter	Partial Least Squares (PLS)	Artificial Neural Networks (ANN)
Best For	Individual FB1 or FB2 quantification [3]	Complex, non-linear relationships; total fumonisin (FB1+FB2) [3]
Typical R <sup>2</sup> (Calibration)	0.90 (FB1), 0.98 (FB2), 0.91 (FB1+FB2) [3]	R = 0.99 (FB1+FB2) [3]
Typical RMSE (Calibration)	Not specified	131 µg/kg (FB1+FB2) [3]
RPD (Ratio of Prediction to Deviation)	2.8–3.6, indicating good to excellent predictive power [3]	Generally higher than PLS for complex tasks [3]
Key Advantage	Simplicity, robustness, interpretability [5]	High predictive accuracy for complex systems [3] [5]

- **Model Validation:** Always validate the final model using an independent set of samples not included in the calibration. Critical validation metrics include:
  - **Coefficient of Determination (R<sup>2</sup>)** and **Root Mean Square Error (RMSE)** for both calibration and prediction sets [3].
  - **Ratio of Performance to Deviation (RPD)**, where values >3 indicate models with excellent predictive capability [3] [6].

## Troubleshooting and Best Practices

- **Poor Model Performance:** If the model fails to predict accurately, increase the diversity and size of the calibration set. Ensure the reference method data is highly accurate [5].
- **Model Transferability:** Models developed on one instrument or for one maize variety may not perform well on another. Use model updating or standardization techniques when applying models across different instruments or sample types [2].
- **Detection Limit Consideration:** Be aware that NIR spectroscopy is a secondary method that indirectly detects fumonisins, likely by associating them with characteristic changes in the maize matrix. Its sensitivity may be lower than that of chromatographic methods, so it is best suited for screening purposes [4].

## Conclusion

NIR spectroscopy combined with chemometrics is a rapid, non-destructive, and effective tool for screening fumonisins in maize. The PLS and ANN models detailed in this protocol enable the quantification of FB1, FB2, and total fumonisins at regulatory relevant concentrations, facilitating timely decisions in the maize supply chain to enhance food safety. Future work will focus on improving model robustness across diverse agricultural conditions and integrating portable NIR sensors with cloud computing for real-time, on-site analysis [4] [2].

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